(8a,9S)-(+)-9-Amino-cinchonan-6'-ol, 90%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

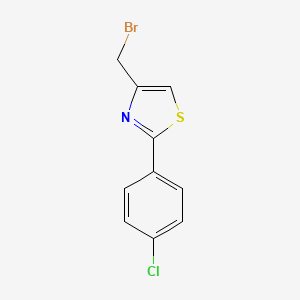

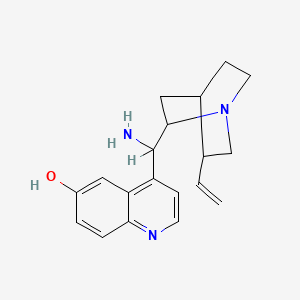

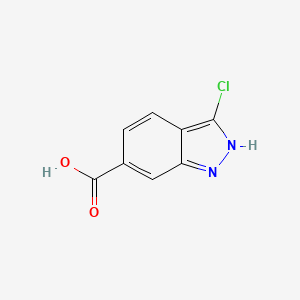

“(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is a chiral catalyst and ligand . It is also known as (8S,9S)-9-Amino-9-deoxyepiquinine trihydrochloride, and (S)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride . The empirical formula is C20H25N3O · 3HCl .

Molecular Structure Analysis

The molecular weight of “(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is 432.81 . The SMILES string representation is Cl.Cl.Cl.COc1ccc2nccc(C@HC3C[C@@H]4CCN3C[C@@H]4C=C)c2c1 .Physical And Chemical Properties Analysis

“(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is a powder . Its optical activity is [α]/D +65.0±2.0°, c = 1 in 0.1 M HCl .Applications De Recherche Scientifique

Chiral Organocatalysis and Synthesis

"(8a,9S)-(+)-9-Amino-cinchonan-6'-ol" and its derivatives have been utilized as chiral organocatalysts for the asymmetric functionalization of carbonyl compounds, showcasing their importance in synthetic organic chemistry. For instance, the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids has been reported, highlighting their utility as general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds, including one-pot syntheses from quinine derivatives, indicating their scalability and practical application in organic synthesis (Cassani et al., 2013). Furthermore, these compounds have been applied in efficient iridium and rhodium-catalyzed asymmetric transfer hydrogenations, showcasing their versatility in various catalytic systems and achieving high enantioselectivities and conversions for a series of aromatic ketones (He et al., 2006).

Mechanistic Insights and Catalytic Systems

Mechanistic studies have provided insights into the stereochemical outcomes of reactions catalyzed by cinchona alkaloid derivatives. For example, a mechanistic rationale was proposed for asymmetric reactions catalyzed by 9-amino(9-deoxy)epi cinchona alkaloids via iminium ion activation of enones, uncovering the role of achiral acid cocatalysts in these processes and emphasizing the cooperative participation of the catalytic assembly components in the stereocontrolling event (Morán et al., 2013).

Material Science Applications

In the field of material science, cinchona alkaloids have been investigated for their potential in creating novel materials. A study reported the synthesis of a homochiral 1D zinc-quitenine coordination polymer with a high dielectric constant, demonstrating the application of cinchona alkaloid derivatives in developing materials with unique electrical properties (Tang et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-[amino-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methyl]quinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEMLWTWKOYCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9R)-9-Aminocinchonan-6'-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)